5-Methoxyindole-3-carboxaldehyde: A Core Technical Guide for Researchers
5-Methoxyindole-3-carboxaldehyde: A Core Technical Guide for Researchers
Introduction: 5-Methoxyindole-3-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its indole (B1671886) core, substituted with a methoxy (B1213986) group at the 5-position and a formyl group at the 3-position, makes it a valuable precursor for drug discovery and development, particularly in the fields of oncology and neurology. This technical guide provides an in-depth overview of the fundamental properties, experimental protocols, and relevant biological pathways associated with 5-Methoxyindole-3-carboxaldehyde.
Core Properties and Data
This section summarizes the key physical, chemical, and safety information for 5-Methoxyindole-3-carboxaldehyde.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [2][3] |
| Appearance | Yellowish to reddish crystalline powder | [1] |
| Melting Point | 179-186 °C | [1][4] |
| Solubility | Insoluble in water; Soluble in methanol, DMSO, and dimethylformamide. | [5][6][7] |
| Purity | ≥98% (HPLC/GC) | [1][8][9] |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 10601-19-1 | [1][8] |
| PubChem CID | 82758 | [1][2] |
| MDL Number | MFCD00005623 | [1] |
| InChI Key | TUWARWGEOHQXCO-UHFFFAOYSA-N | [3][4] |
| SMILES | COc1ccc2[nH]cc(C=O)c2c1 | [4] |
| Synonyms | 3-Formyl-5-methoxyindole, 5-Methoxyindolyl-3-aldehyde | [1] |
Safety and Handling
| Hazard Statement | GHS Classification | Precautionary Codes |
| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P317, P362+P364 |
| Causes serious eye irritation | Eye Irrit. 2 | P280, P305+P351+P338, P337+P317 |
| May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P319, P403+P233, P405, P501 |
This information is aggregated from GHS data.[2][10] Always consult the latest Safety Data Sheet (SDS) before handling.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 5-Methoxyindole-3-carboxaldehyde.
Synthesis: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, such as 5-methoxyindole (B15748).[11][12][13]
Reaction Scheme:
Detailed Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool dimethylformamide (DMF) to 0 °C in an ice-salt bath.[11] Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature at 0-5 °C.[14] Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent (N,N-dimethylchloroiminium ion).[11][12]
-
Formylation: Dissolve 5-methoxyindole in a minimal amount of anhydrous DMF.[11] Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.[14] Then, heat the reaction mixture to 80-90 °C and maintain for 5-8 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[11][14]
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice and water.[11]
-
Neutralization and Precipitation: Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide (B78521) solution until the pH is basic. A solid precipitate of 5-Methoxyindole-3-carboxaldehyde will form.[14]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[11][14] The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or an ethyl acetate/petroleum ether mixture, to yield the final product as a crystalline solid.
Analytical Characterization
NMR spectroscopy is used to confirm the chemical structure and purity of the compound.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Methoxyindole-3-carboxaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10][14]
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[14]
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Signals: The spectrum will show characteristic peaks for the aldehyde proton (~9-10 ppm), aromatic protons on the indole ring (~7-8 ppm), the methoxy group protons (~3.8 ppm), and the N-H proton of the indole ring.[14][15]
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare the sample as described for ¹H NMR.
-
Instrument Setup: Use the same NMR spectrometer, configured for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: The spectrum will display distinct signals for the carbonyl carbon of the aldehyde (~185 ppm), the aromatic carbons, and the methoxy carbon (~55 ppm).[15]
-
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
-
FTIR Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of dry 5-Methoxyindole-3-carboxaldehyde with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform powder is obtained.[10][16][17]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.[10][17]
-
Data Acquisition: Record a background spectrum of the empty sample holder. Then, place the KBr pellet in the holder and acquire the sample's IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[10][18]
-
Expected Bands: The spectrum should exhibit characteristic absorption bands for N-H stretching (~3140-3180 cm⁻¹), aromatic C-H stretching (~3025-3111 cm⁻¹), and a strong C=O stretching of the aldehyde group (~1600-1645 cm⁻¹).[10]
-
GC-MS is used to determine the purity of the compound and confirm its molecular weight.
-
GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
GC Parameters (Representative):
-
MS Parameters (Representative):
-
Data Analysis: The resulting chromatogram will show a peak corresponding to 5-Methoxyindole-3-carboxaldehyde, and the mass spectrum of this peak will display the molecular ion [M]⁺ at m/z 175, along with characteristic fragmentation patterns.[2]
-
Biological Context and Signaling Pathways
5-Methoxyindole-3-carboxaldehyde is a key reactant in the synthesis of inhibitors targeting tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer immune evasion.[8] TDO and indoleamine 2,3-dioxygenase (IDO1) are the rate-limiting enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism.[2][4][20]
The Tryptophan-Kynurenine Immunosuppressive Pathway
In the tumor microenvironment, cancer cells can overexpress TDO and IDO1. These enzymes catabolize the essential amino acid tryptophan into kynurenine.[1][20] This process has two major immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.[4]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites promotes the generation and activity of regulatory T cells (Tregs) and can induce apoptosis in effector T cells, further dampening the immune response.[4][20]
Inhibitors of TDO, synthesized from precursors like 5-Methoxyindole-3-carboxaldehyde, are being investigated as a therapeutic strategy to block this immunosuppressive pathway and enhance the efficacy of cancer immunotherapies.[4]
Caption: Tryptophan metabolism via the kynurenine pathway leads to immune suppression.
Conclusion
5-Methoxyindole-3-carboxaldehyde is a compound of significant interest due to its role as a versatile intermediate in organic synthesis. Its established physicochemical properties, coupled with well-defined analytical protocols, facilitate its use in research and development. The biological relevance of this molecule, particularly as a precursor to TDO inhibitors for cancer immunotherapy, underscores its importance in medicinal chemistry and drug discovery. This guide provides a foundational resource for scientists working with this valuable chemical entity.
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